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Compound of Interest

Compound Name: SNT-207858 free base

Cat. No.: B15618119

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical research on SNT-207858
free base, a selective melanocortin-4 (MC-4) receptor antagonist, in the context of cancer

cachexia. The information presented is primarily derived from the key study by Weyermann et

al. (2009) published in PLoS One, which remains the foundational research on this compound

for this indication.

Core Concepts: The Rationale for MC-4 Receptor
Antagonism in Cancer Cachexia
Cancer cachexia is a multifactorial syndrome characterized by involuntary weight loss, muscle

wasting (sarcopenia), and anorexia. A key pathway implicated in the development of cachexia

is the central melanocortin system. Pro-inflammatory cytokines, often elevated in cancer

patients, can stimulate the production of α-melanocyte-stimulating hormone (α-MSH) in the

hypothalamus. α-MSH is an agonist of the MC-4 receptor, and its activation leads to a

suppression of appetite and an increase in energy expenditure, thereby contributing

significantly to the cachectic state.
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SNT-207858 acts as a competitive antagonist at the MC-4 receptor, blocking the binding of α-

MSH. This inhibition is hypothesized to counteract the anorexigenic and catabolic signaling

driven by the melanocortin pathway, thus mitigating the symptoms of cancer cachexia.

Pre-clinical Efficacy of SNT-207858
The primary investigation into the efficacy of SNT-207858 in a cancer cachexia model was

conducted using the C26 adenocarcinoma mouse model, a well-established model that

recapitulates the key features of cancer-associated wasting.

Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Weyermann et

al. (2009), demonstrating the effects of SNT-207858 on various parameters of cancer cachexia.

Table 1: In Vitro Activity of SNT-207858

Parameter Value

MC-4 Receptor Binding Affinity (IC50) 22 nM

MC-4 Receptor Functional Antagonism (IC50) 11 nM

Table 2: Effect of SNT-207858 on Body Weight in C26 Tumor-Bearing Mice

Treatment Group Mean Body Weight Change from Day 0 (g)

Healthy Control (no tumor, vehicle) +1.5

C26 Tumor + Vehicle -2.5

C26 Tumor + SNT-207858 (30 mg/kg, p.o.) +0.5

Table 3: Effect of SNT-207858 on Food Intake in C26 Tumor-Bearing Mice
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Treatment Group Cumulative Food Intake over 14 days (g)

Healthy Control (no tumor, vehicle) ~45

C26 Tumor + Vehicle ~30

C26 Tumor + SNT-207858 (30 mg/kg, p.o.) ~42

Table 4: Effect of SNT-207858 on Body Composition in C26 Tumor-Bearing Mice

Treatment Group Lean Body Mass (g) Fat Mass (g)

Healthy Control (no tumor,

vehicle)
~22 ~2.0

C26 Tumor + Vehicle ~18 ~0.5

C26 Tumor + SNT-207858 (30

mg/kg, p.o.)
~21 ~1.5

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on SNT-

207858 and cancer cachexia.

In Vitro MC-4 Receptor Assays
Receptor Binding Assay:

Cell Line: HEK293 cells stably expressing the human MC-4 receptor.

Radioligand: [¹²⁵I]-NDP-α-MSH.

Procedure: Cell membranes were incubated with the radioligand and varying

concentrations of SNT-207858. Non-specific binding was determined in the presence of

excess unlabeled NDP-α-MSH. Bound radioactivity was measured using a gamma

counter.

Data Analysis: IC50 values were calculated by non-linear regression analysis.
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Functional Antagonism Assay:

Cell Line: HEK293 cells co-expressing the human MC-4 receptor and a cAMP-responsive

reporter gene (e.g., CRE-luciferase).

Agonist: α-MSH.

Procedure: Cells were pre-incubated with varying concentrations of SNT-207858 followed

by stimulation with a fixed concentration of α-MSH. Reporter gene activity (luciferase) was

measured as an indicator of cAMP production.

Data Analysis: IC50 values for the inhibition of α-MSH-induced signaling were determined.

In Vivo Cancer Cachexia Model
Animal Model: Male BALB/c mice.

Tumor Model: Subcutaneous inoculation of 1 x 10⁶ C26 adenocarcinoma cells into the right

flank.

Drug Administration:

Compound: SNT-207858 free base, suspended in a vehicle (e.g., 0.5% methylcellulose).

Route: Oral gavage (p.o.).

Dosage: 30 mg/kg body weight.

Frequency: Once daily.

Monitoring and Endpoints:

Body Weight: Measured daily.

Food Intake: Measured daily by weighing the remaining food pellets.

Tumor Volume: Measured every other day using calipers (Volume = (length x width²)/2).
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Body Composition: Determined at the end of the study using a method like DEXA (Dual-

Energy X-ray Absorptiometry) or by carcass analysis to measure lean and fat mass.

Study Duration: Typically 14-21 days, or until tumor burden necessitated euthanasia.
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Caption: Signaling pathway of the MC-4 receptor in the development of cancer cachexia and

the antagonistic action of SNT-207858.
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Caption: Workflow for the in vivo evaluation of SNT-207858 in the C26 adenocarcinoma mouse

model of cancer cachexia.

Conclusion
The available pre-clinical data, primarily from the study by Weyermann and colleagues,

strongly suggest that SNT-207858 free base, as a potent and selective MC-4 receptor

antagonist, effectively mitigates cancer-induced cachexia in the C26 adenocarcinoma mouse

model. It demonstrates a clear ability to reverse anorexia, preserve lean body mass, and

prevent fat loss. These findings highlight the therapeutic potential of targeting the melanocortin

pathway in the management of cancer cachexia. Further research, including studies in

additional preclinical models and eventual clinical trials, would be necessary to fully elucidate

the therapeutic utility of SNT-207858 in cancer patients.

To cite this document: BenchChem. [SNT-207858 Free Base in Cancer Cachexia Research:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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